3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
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Overview
Description
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, also known as 3-Cyanophenol, is a synthetic chemical compound used in a variety of applications. It has a wide range of uses in the scientific research field, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%l has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a solvent in the production of polymers. In addition, this compoundl is used in the synthesis of various metal complexes, and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%l is not fully understood. However, it is believed to act as an antioxidant, and to scavenge free radicals. It is also believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, it is believed to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compoundl have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compoundl has an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin. In vivo studies have shown that this compoundl has anti-inflammatory and anti-oxidant effects, as well as anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%l in lab experiments is that it is a relatively safe and non-toxic compound. In addition, it is relatively easy to synthesize, and is relatively inexpensive. However, there are some limitations to using this compoundl in lab experiments. For example, it is not very soluble in water, and there is a risk of contamination when using it in a reaction.
Future Directions
The future directions for 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%l include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. In particular, further research is needed to understand the mechanisms of action of this compoundl, and to determine its potential for use as a therapeutic agent. In addition, further research is needed to understand the potential for this compoundl to be used as a food preservative or as an industrial solvent. Finally, further research is needed to understand the potential for this compoundl to be used as a dye or pigment in various applications.
Synthesis Methods
3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%l is synthesized through a reaction between aniline and chloroform in the presence of sodium hydroxide, with the resulting product being a 95% pure this compoundl. The reaction is conducted in a flask, and the reaction is complete when the solution turns yellow.
properties
IUPAC Name |
4-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-12(4-6-13)14-7-11(10-17)8-15(19)9-14/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXTXSLBPGWIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684919 |
Source
|
Record name | 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-25-9 |
Source
|
Record name | 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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